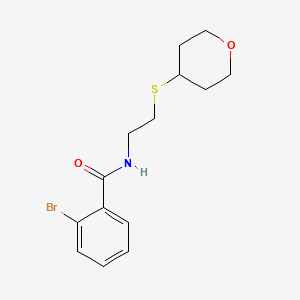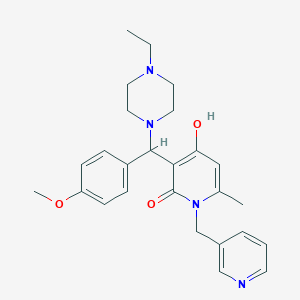
3-Bromo-2-chloropyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloropyridin-4-ol is a halogenated pyridine derivative that has been the subject of various studies due to its potential as a key intermediate in the synthesis of more complex organic compounds. The compound's halogen substituents make it a versatile reactant in nucleophilic aromatic substitution (SNAr) reactions, which can lead to the formation of various heterocyclic structures, such as thienopyridines .
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different methodologies. One approach involves a regiocontrolled SNAr reaction with sodium methanethiolate (NaSMe) to obtain bromo(methylthio)pyridines, which serve as precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another synthesis route for related compounds includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. For instance, the crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details about their molecular conformation and hydrogen bonding patterns . Additionally, the molecular geometry of similar compounds in the solid state has been investigated, with a focus on intermolecular hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. These include the Sonogashira coupling, followed by halocyclization to afford the expected 3-halo-2-(hetero)arylthienopyridines . The compound's reactivity has also been utilized in the synthesis of novel carboxamides with potential insecticidal and fungicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through vibrational spectroscopy and theoretical calculations. Studies have provided insights into the vibrational features of these compounds, which are influenced by strong asymmetric hydrogen bonding . Quantum mechanical calculations have been performed to understand the molecular stability, bond strength, and electronic properties, such as HOMO-LUMO energies and electron density distribution . Additionally, comparative analyses of halopyridines have been conducted to examine the impact of halogen substitution on bond lengths and molecular structure .
Applications De Recherche Scientifique
1. Halogen Exchange in Pyridines
A study by Schlosser & Cottet (2002) explored the halogen/halogen displacement in various pyridines, including 2,4-dichloropyridine. This process is significant for understanding the chemical behavior and potential applications of halogenated pyridines like 3-Bromo-2-chloropyridin-4-ol (Schlosser & Cottet, 2002).
2. Selective Amination of Polyhalopyridines
Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated selective amination of polyhalopyridines. This research, involving compounds like 5-bromo-2-chloropyridine, provides insights into the chemical reactivity of halopyridines, which could be extrapolated to this compound (Ji, Li, & Bunnelle, 2003).
3. Synthesis and Biological Activity
Li et al. (2015) synthesized a compound involving 3-bromo-1-(3-chloropyridin-2-yl) and studied its crystal structure and biological activity. Although not directly involving this compound, this research provides insights into the potential biological applications of related compounds (Li et al., 2015).
4. Vibrational Spectra and Structure Analysis
Research by Boopalachandran, Sheu, and Laane (2012) on the vibrational spectra and structure of various halopyridines, including 2-bromo- and 3-bromopyridine, sheds light on the structural characteristics of halogenated pyridines, which is relevant for understanding the properties of this compound (Boopalachandran, Sheu, & Laane, 2012).
5. Microwave-assisted Amination
Kim et al. (2010) presented a method for microwave-assisted amination of 3-bromo-2-chloropyridine. This study is directly relevant to this compound, providing valuable information on innovative synthetic techniques (Kim et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-3-chloropyridin-4-ol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-2-chloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWCVWUCXALOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)


![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

